Carbonothioic acid, O,O-diphenyl ester

Übersicht

Beschreibung

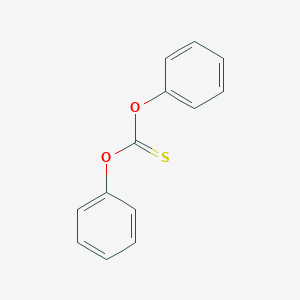

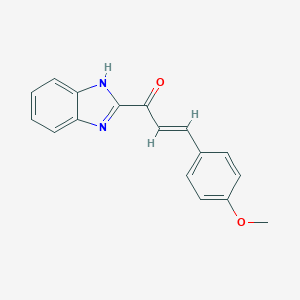

“Carbonothioic acid, O,O-diphenyl ester”, also known as “O,O-Diphenyl carbonothioate”, is a chemical compound with the molecular formula C13H10O2S . It has an average mass of 230.282 Da and a monoisotopic mass of 230.040146 Da .

Synthesis Analysis

The synthesis of esters like “Carbonothioic acid, O,O-diphenyl ester” typically involves the reaction of carboxylic acids with alcohols in the presence of a strong-acid catalyst . This process is known as esterification. The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .Molecular Structure Analysis

The molecular structure of “Carbonothioic acid, O,O-diphenyl ester” consists of a carbonothioate group (C=S) and two phenyl groups attached to the oxygen atoms . The exact 3D structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis

Esters, including “Carbonothioic acid, O,O-diphenyl ester”, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbonothioic acid, O,O-diphenyl ester” include a density of 1.232g/cm3, a boiling point of 314.2ºC at 760 mmHg, and a flash point of 143.8ºC . Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen

Pyrolytic Preparation : A study explored the pyrolytic preparation of carbonothioic O,O-acid (monothiocarbonic acid), which is of interest in atmospheric and biochemical contexts. Despite attempts, the preparation of carbonothioic-O,O-acid under matrix isolation conditions through high vacuum flash pyrolysis of O,S-di-tert-butyl carbonothioate was not successful, highlighting challenges in synthesizing this molecule (Niedek, Wagner, & Schreiner, 2017).

Polymer Chemistry : Research into the preparation and properties of hyperbranched aromatic polyimides involved an AB2 type monomer synthesized starting from 3,5-dimethoxyphenol. This study demonstrated the successful preparation of hyperbranched polyamic acid methyl ester precursor, contributing to the development of soluble, high molecular weight polyimides (Yamanaka, Jikei, & Kakimoto, 2000).

Chemical Synthesis : A study on the preparation and characterization of aliphatic diphenyl esters as precursors for polyesters found that these esters exhibit an odd-even temperature behavior in their melting points. This research contributes to a better understanding of the physical properties of diphenyl esters and their potential use in synthesizing polyesters (Hvilsted, Andruzzi, Cerrai, & Tricoli, 1991).

Safety And Hazards

The safety data sheet for diphenyl carbonate, a similar compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

Eigenschaften

IUPAC Name |

diphenoxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLUBQHOLNJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318286 | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonothioic acid, O,O-diphenyl ester | |

CAS RN |

13509-34-7 | |

| Record name | Diphenyl thionocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonothioic acid, O,O-diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)